molecular formula C11H19F3N2O3S B1586063 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 460345-16-8

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No. B1586063
M. Wt: 316.34 g/mol
InChI Key: RABFGPMWVQNDHI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate (HMITFS) is an organic ionic liquid (IL) composed of a cationic hexyl-3-methylimidazolium and an anionic trifluoromethanesulfonate. It is a colorless, odorless, and thermally stable liquid that has been widely used in various fields, such as electrochemistry, catalysis, and materials science. Its unique physical and chemical properties make it an attractive choice for various applications.

Scientific Research Applications

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature (room temperature ionic liquids, RTIL’s). At least one ion has a delocalized charge and one component is organic, which prevents the formation of a stable crystal lattice .

Ionic liquids have been largely used in scientific research due to their unique properties such as low melting point, negligible vapor pressure, high thermal stability, and excellent solvation ability for a wide range of compounds . These properties make them suitable for various applications in different scientific fields.

  • Ionic Polymer-Polymer Composites (IP2C) : In this field, 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate may be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C). The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Lipase-Catalyzed Enantioselective Amine Acylation : This compound can also be used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Halogen Bonding Studies : Due to its small size, 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is well suited for studying halogen bonding in large systems . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Activity Coefficient, Selectivity and Capacity Studies : This compound has been used in studies of activity coefficient, selectivity and capacity of 1-hexyl-3-methylimidazolium trifluoromethanesulfonate mixtures . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Green Fluorescent Dye Production : This compound may be used in the production of green fluorescent dyes . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Preparation of Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts : It has been used in the preparation of hydrophobic, highly conductive ambient-temperature molten salts . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Preparation of Dual Intercalating Molten Electrolyte Batteries : This compound has also been used in the preparation of dual intercalating molten electrolyte batteries . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Green Fluorescent Dye Production : This compound may be used in the production of green fluorescent dyes . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Preparation of Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts : It has been used in the preparation of hydrophobic, highly conductive ambient-temperature molten salts . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

  • Preparation of Dual Intercalating Molten Electrolyte Batteries : This compound has also been used in the preparation of dual intercalating molten electrolyte batteries . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .

properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABFGPMWVQNDHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047871
Record name 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

CAS RN

460345-16-8
Record name 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES2A7WD28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

Citations

For This Compound
260
Citations
EJ González, N Calvar, EA Macedo - The Journal of Chemical …, 2014 - Elsevier
… In this work, density for the binary mixtures of 1-hexyl-3-methylimidazolium trifluoromethanesulfonate in alcohols (1-propanol, or 2-propanol, or 1-butanol, or 2-butanol, or …
Number of citations: 14 www.sciencedirect.com
W Liu, Y Ri, K Ma, X Xu, Z Zhu, Y Wang - Fluid Phase Equilibria, 2017 - Elsevier
… work, we used a quantum chemistry approach for determining the values of r and q, which are not present in the literature for IL 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([…
Number of citations: 18 www.sciencedirect.com
JH Yim, JS Lim - Fluid Phase Equilibria, 2013 - Elsevier
In this study, we measured the solubility of carbon dioxide in five different ionic liquids: 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][Tf 2 N]), 1-hexyl-3-…
Number of citations: 70 www.sciencedirect.com
D Warmińska, I Cichowska-Kopczyńska - The Journal of Chemical …, 2022 - Elsevier
… Although 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-hexyl-3-methylimidazolium trifluoromethanesulfonate have been studied in many applications, there is still …
Number of citations: 3 www.sciencedirect.com
XJ Yang, JS Wu, ML Ge, LS Wang… - Journal of Chemical & …, 2008 - ACS Publications
… at infinite dilution γ i ∞ have been determined for 17 organic solutes, alkanes, alkenes, and alkyl benzenes, in the ionic liquid 1-hexyl-3-methylimidazolium trifluoromethanesulfonate ([…
Number of citations: 55 pubs.acs.org
M Součková, J Klomfar, J Pátek - Fluid Phase Equilibria, 2011 - Elsevier
The amount of available accurate experimental data on the surface tension of ionic liquids is still limited; in many cases the data are rare or even absent. In the present study, air–liquid …
Number of citations: 68 www.sciencedirect.com
ME Mashuga, LO Olasunkanmi, AS Adekunle… - Materials, 2015 - mdpi.com
… The molecular structures of the ILs 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate [HMIM][TfO], 1-Hexyl-3-methylimidazolium tetrafluoroburate [HMIM][BF 4 ], 1-Hexyl-3-…
Number of citations: 116 www.mdpi.com
T Boldoo, M Lee, H Cho - International Journal of Energy …, 2022 - Wiley Online Library
… 382150-50-7) [HMIM][Tf 2 N], 1-Hexyl-3-methyl-imidazolium-hexafluorophosphate (CAS number 304680-35-1) [HMIM][Pf 6 ], 1-hexyl-3-methylimidazolium-trifluoromethanesulfonate (…
Number of citations: 11 onlinelibrary.wiley.com
M Stuckenholz, MFB Stodt, W Schröer… - Industrial & …, 2020 - ACS Publications
… To complement our prior studies, (43,44) we report here the VLE of mixtures of the IL 1-hexyl-3-methylimidazolium trifluoromethanesulfonate (C 6 mimTfO). The method of isobaric …
Number of citations: 5 pubs.acs.org
E Gómez, N Calvar, Á Domínguez… - Industrial & …, 2013 - ACS Publications
… anions was studied using the ionic liquids 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (C 6 MimNTf 2 ), 1-hexyl-3-methylimidazolium trifluoromethanesulfonate (C 6 …
Number of citations: 74 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.